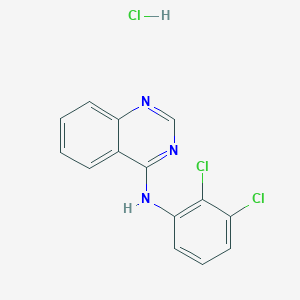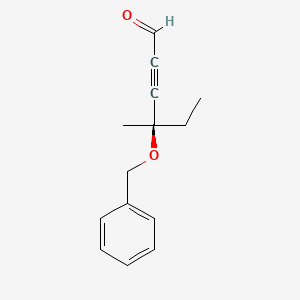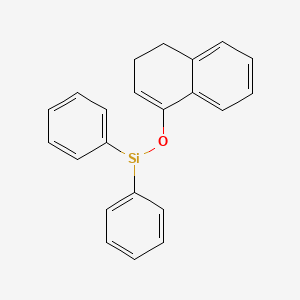
N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a difluoroethyl group, an ethoxy group, and a methyl group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents like (2,2-difluoroethyl)(aryl)iodonium triflate.
Ethoxy and Methyl Group Introduction: The ethoxy and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to its target proteins through hydrogen bonding and hydrophobic interactions . The quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-Difluoroethyl)prop-2-en-1-amine: A related compound with a difluoroethyl group and an amine functionality.
Poly[(N-2,2-difluoroethyl)acrylamide]: A polymeric compound with similar difluoroethyl groups, used in biomedical applications.
Uniqueness
N-(2,2-Difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific combination of functional groups and its quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918136-36-4 |
|---|---|
Formule moléculaire |
C13H17F2N3O |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C13H17F2N3O/c1-3-19-10-6-4-5-9-8(2)17-13(18-12(9)10)16-7-11(14)15/h4-6,8,11H,3,7H2,1-2H3,(H2,16,17,18) |
Clé InChI |
BAIVHEOOAVZQBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1NC(=NCC(F)F)NC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)

![2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12624625.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)


![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)


![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
